molecular formula C18H22N2O4 B1609611 (S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217698-68-4

(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1609611
M. Wt: 330.4 g/mol
InChI Key: XXEWRBYLYOPIDB-SFHVURJKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-Pyr-CN, is an organic compound which has been widely studied in recent years due to its potential applications in a variety of scientific research fields. Boc-Pyr-CN is a derivative of pyrrolidine-2-carboxylic acid and is composed of a tert-butoxycarbonyl group (Boc) and a 4-cyanobenzyl group (CN). It has been used in research for its ability to form stable complexes with metal ions, as well as its ability to act as a building block for peptide synthesis.

Scientific Research Applications

Synthesis and Crystallography

(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid and related compounds serve as intermediates in the synthesis of complex organic molecules. For instance, the study of the structural characteristics of similar N-tert-butoxycarbonyl-protected compounds reveals their conformations and interactions within crystals, which is critical for understanding their reactivity and for designing new reactions (Rajalakshmi et al., 2013).

Material Science Applications

Compounds with tert-butoxycarbonyl groups have been utilized in the development of new materials. For example, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol demonstrate the potential of these compounds in creating polymers with high thermal stability and solubility in a variety of solvents, leading to applications in high-performance flexible films (Hsiao et al., 2000).

Medicinal Chemistry

Although specific requests were made to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds similar to (S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid often find applications in medicinal chemistry, particularly in the synthesis of potential therapeutic agents. These applications underscore the versatility and importance of such compounds in scientific research beyond their immediate chemical properties.

Catalysis and Reaction Mechanisms

The role of tert-butoxycarbonyl-protected compounds in catalysis and as participants in complex reaction mechanisms is another area of significant research interest. Studies on the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, for instance, highlight the intricate reactions these compounds can undergo, which have implications for synthesizing novel organic structures (Leban & Colson, 1996).

properties

IUPAC Name

(2S)-2-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-4-9-18(20,15(21)22)11-13-5-7-14(12-19)8-6-13/h5-8H,4,9-11H2,1-3H3,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEWRBYLYOPIDB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428031
Record name (S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1217698-68-4
Record name (S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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